N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline
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Overview
Description
N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline is an organic compound characterized by the presence of a cyclopentyl ring substituted with a methyl group and an aniline moiety substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline typically involves the reaction of 3-methylcyclopentylamine with 3-(methylsulfanyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the desired aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylcyclopentyl)-3-(methylsulfanyl)benzamide
- N-(3-Methylcyclopentyl)-3-(methylsulfanyl)phenylamine
- N-(3-Methylcyclopentyl)-3-(methylsulfanyl)phenol
Uniqueness
N-(3-Methylcyclopentyl)-3-(methylsulfanyl)aniline is unique due to its specific combination of a cyclopentyl ring and an aniline moiety with a methylsulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19NS |
---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(3-methylcyclopentyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-10-6-7-12(8-10)14-11-4-3-5-13(9-11)15-2/h3-5,9-10,12,14H,6-8H2,1-2H3 |
InChI Key |
CURAEIOLEPTSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CC(=CC=C2)SC |
Origin of Product |
United States |
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